molecular formula C7H6BrN B063506 3-Bromo-5-vinylpyridine CAS No. 191104-26-4

3-Bromo-5-vinylpyridine

Cat. No. B063506
M. Wt: 184.03 g/mol
InChI Key: ZPDPNVDWYSQHOT-UHFFFAOYSA-N
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Description

3-Bromo-5-vinylpyridine is a chemical compound used primarily in the field of organic synthesis and materials science. It serves as a versatile intermediate in the synthesis of various polymers, ligands, and organic molecules. Its unique structure allows for a range of chemical reactions and modifications.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Amino-3-bromo-5-nitropyridine, has been thoroughly investigated through quantum mechanical and spectroscopic methods, providing insights into the electronic and vibrational characteristics, which can be extrapolated to understand the structure of 3-Bromo-5-vinylpyridine (Christina Susan Abraham, Prasana, & Muthu, 2017).

Chemical Reactions and Properties

The chemical reactivity of vinylpyridines, including potential reactions and synthesis pathways, can be understood through studies like phosphine-catalyzed Aza-MBH reactions, which provide a method for constructing triarylsubstituted pyrrolines from vinylpyridines (Jing Chen et al., 2015).

Physical Properties Analysis

The physical properties of related pyridine compounds can be inferred from studies on substances like poly-4-vinylpyridinium chloride and its derivatives, which provide valuable information on solubility, polymerization behavior, and molecular weight (R. M. Fuoss & U. Strauss, 1948).

Chemical Properties Analysis

Chemical properties, such as reactivity, stability, and halogenation reactions of pyridine derivatives, can be understood through the synthesis and study of compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine and their subsequent reactions in medicinal chemistry (Yong-Jin Wu et al., 2022).

Scientific Research Applications

Antibacterial Surfaces

Research has explored the creation of antibacterial surfaces by attaching poly(vinyl-N-alkylpyridinium bromide) to substrates, resulting in surfaces that effectively kill airborne bacteria upon contact. This approach has been shown to significantly reduce the viability of various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating the potential for 3-Bromo-5-vinylpyridine derivatives in creating antimicrobial coatings (Tiller et al., 2001).

Catalysis

Vinylpyridine derivatives have been utilized as supports for ionic liquid catalysts, which exhibit both Lewis and Brønsted acid sites. These supported ionic liquid catalysts have been applied in the synthesis of biscoumarins via a domino Knoevenagel-type condensation/Michael reaction, highlighting their efficiency and reusability in heterogeneous catalytic systems (Boroujeni & Ghasemi, 2013).

Photovoltaic Applications

The synthesis and application of conjugated polymers containing vinylphenyl groups, akin to the structure of 3-Bromo-5-vinylpyridine, have been explored for use in photovoltaics. These materials exhibit energy transfer properties conducive to solar cell applications, illustrating the potential of vinylpyridine derivatives in the development of renewable energy technologies (Duprez et al., 2005).

Polymer-supported Reactions

Polymer-supported vinylpyridine structures have facilitated various chemical reactions, such as the [2+3] cycloaddition reaction, offering advantages such as shorter reaction times and simpler workup procedures. This underscores the utility of vinylpyridine derivatives in streamlining synthetic processes in organic chemistry (Zarchi & Nazem, 2012).

Corrosion Inhibition

Research into vinylpyridine polymers has also delved into their application as corrosion inhibitors for metals in acidic environments. These studies demonstrate how modifications to the vinylpyridine structure, such as quaternization, can significantly enhance their effectiveness in protecting metals from corrosion, suggesting potential industrial applications for 3-Bromo-5-vinylpyridine derivatives in coatings and protective layers (Chetouani et al., 2003).

Safety And Hazards

The safety information for 3-Bromo-5-vinylpyridine includes several hazard statements such as H302-H315-H319-H332-H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-5-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDPNVDWYSQHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634070
Record name 3-Bromo-5-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-vinylpyridine

CAS RN

191104-26-4
Record name 3-Bromo-5-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyltriphenylphosphine bromide (3.16 g, 8.87 mmol) in tetrahydrofuran (20 mL) is added sodium hexamethyldisilazane (1M solution in THF, 9.67 mL, 9.67 mmol) dropwise. The reaction mixture is stirred at room temperature for 30 min, whereupon 5-bromo-pyridine-3-carbaldehyde (1.5 g, 8.06 mmol) is added. The reaction mixture is allowed to stir at room temperature for 1 h. The mixture is concentrated and the residue is purified by silica gel flash chromatography (heptane-ethyl acetate, 7:3) to afford 3-bromo-5-vinyl-pyridine as a colorless oil. MS (ESI) m/z 185.91 (M+H)+.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
9.67 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

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